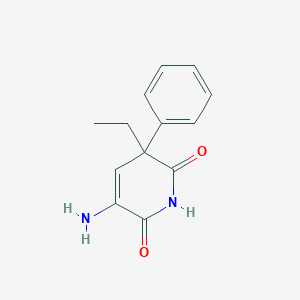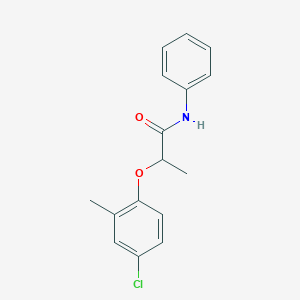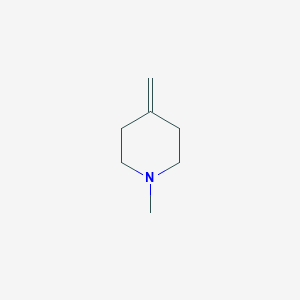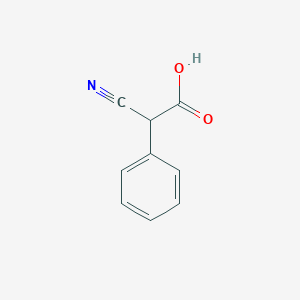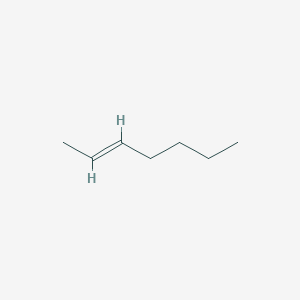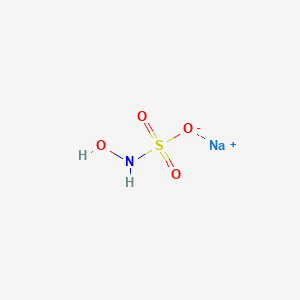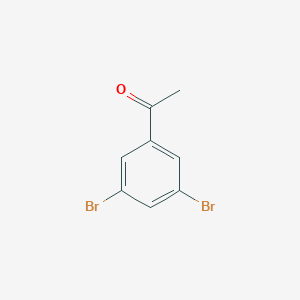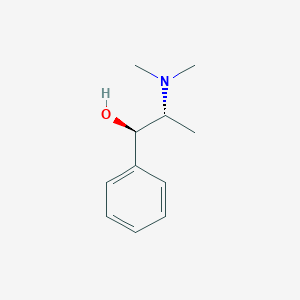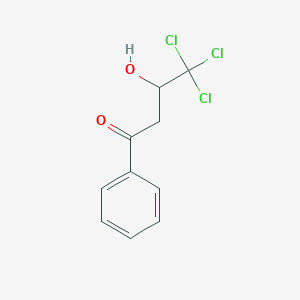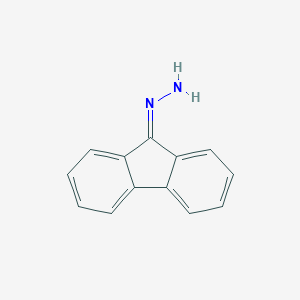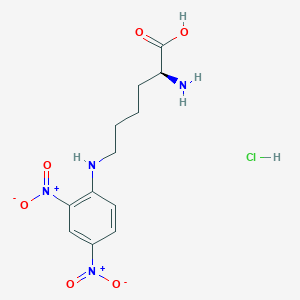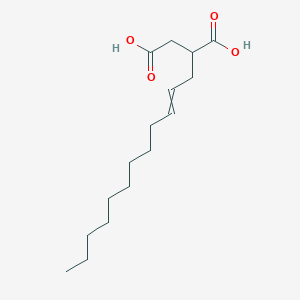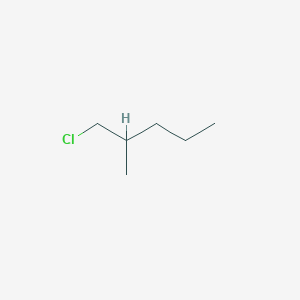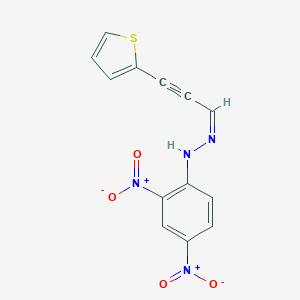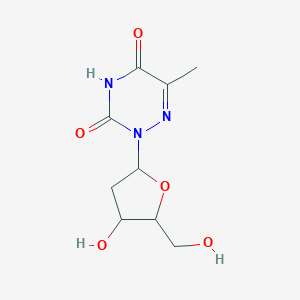
6-Azathymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azathymidine is a synthetic nucleoside analogue that has gained significant attention in the scientific community due to its potential applications in medical research. It is a modified version of thymidine, a nucleoside that plays a crucial role in the DNA replication process. 6-Azathymidine has been found to exhibit antiviral and anticancer properties, making it a promising candidate for the development of novel therapeutic agents.
Applications De Recherche Scientifique
Antiviral Properties
6-Azathymidine has been studied for its antiviral properties, particularly against various strains of herpes simplex virus (HSV) and other viruses. In a study, 5,6-Dihydro-5-azathymidine (DHAdT), a related compound, demonstrated protective effects against HSV type 1 in mice and reduced HSV-1 titers in spinal cords and brains (Renis & Eidson, 1979). Another study highlighted that DHAdT inhibited herpes simplex virus type 1 (HSV-1) more effectively than HSV-2 in cell cultures, and also suppressed plaque formation by varicella-zoster virus (Renis, 1978).
Inhibition of Nucleic Acid Biosynthesis
6-Azathymidine has been investigated for its role in inhibiting nucleic acid biosynthesis. It was found to inhibit the utilization of radioactive thymidine for DNA synthesis in Ehrlich ascites tumor cells, affecting both DNA-thymine and DNA-adenine biosynthesis (Prusoff, 1959).
Application in Antisense Oligodeoxynucleotides
Research has been conducted on incorporating 6-Azathymidine into oligodeoxynucleotides (ODNs). These ODNs with 6-Azathymidine showed enhanced stability in serum and maintained hybridization properties similar to unmodified ODNs, indicating potential applications in genetic and molecular biology research (Sanghvi et al., 1993).
Propriétés
Numéro CAS |
13410-30-5 |
|---|---|
Nom du produit |
6-Azathymidine |
Formule moléculaire |
C9H13N3O5 |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H13N3O5/c1-4-8(15)10-9(16)12(11-4)7-2-5(14)6(3-13)17-7/h5-7,13-14H,2-3H2,1H3,(H,10,15,16)/t5-,6+,7+/m0/s1 |
Clé InChI |
LXHOFEUVCQUXRZ-RRKCRQDMSA-N |
SMILES isomérique |
CC1=NN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES |
CC1=NN(C(=O)NC1=O)C2CC(C(O2)CO)O |
SMILES canonique |
CC1=NN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



